1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol
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Overview
Description
1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol is a chemical compound known for its unique structure and properties. It is characterized by the presence of a phenoxy group attached to a propanol backbone, with a bulky 2,4,4-trimethylpentan-2-yl substituent. This compound finds applications in various fields, including chemistry, biology, and industry, due to its versatile chemical behavior.
Preparation Methods
The synthesis of 1-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-1-ol typically involves the reaction of 2-(2,4,4-trimethylpentan-2-yl)phenol with an appropriate propanol derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters under acidic or basic conditions
Scientific Research Applications
1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound has been investigated for its potential as a biochemical reagent and its interactions with biological macromolecules.
Medicine: Research has explored its potential therapeutic applications, including its role as an inhibitor of specific enzymes and its effects on cellular pathways.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals due to its amphiphilic nature
Mechanism of Action
The mechanism of action of 1-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit mitochondrial malate dehydrogenase 2 (MDH2), thereby affecting mitochondrial respiration and cellular metabolism. The compound’s bulky substituent and phenoxy group play crucial roles in its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol can be compared with other similar compounds, such as:
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethanol: This compound shares a similar phenoxy group but differs in the length of the alkyl chain.
Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine: This compound contains two phenyl groups with the same bulky substituent, offering different chemical properties and applications.
Polyoxyethylene octylphenol ether: Known for its surfactant properties, this compound has a similar phenoxy group but with polyoxyethylene chains
Properties
CAS No. |
112012-02-9 |
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Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C17H28O2/c1-7-15(18)19-14-11-9-8-10-13(14)17(5,6)12-16(2,3)4/h8-11,15,18H,7,12H2,1-6H3 |
InChI Key |
RYPQNIXRCHBPFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OC1=CC=CC=C1C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
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